(1S,2S)-2-Hydroxy-1-cyclopentanecarboxylic acid (1S,2S)-2-Hydroxy-1-cyclopentanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 1932353-80-4
VCID: VC16267151
InChI: InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1
SMILES:
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol

(1S,2S)-2-Hydroxy-1-cyclopentanecarboxylic acid

CAS No.: 1932353-80-4

Cat. No.: VC16267151

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-2-Hydroxy-1-cyclopentanecarboxylic acid - 1932353-80-4

Specification

CAS No. 1932353-80-4
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
IUPAC Name (1S,2S)-2-hydroxycyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C6H10O3/c7-5-3-1-2-4(5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1
Standard InChI Key VCHGSWURBGPKQZ-WHFBIAKZSA-N
Isomeric SMILES C1C[C@@H]([C@H](C1)O)C(=O)O
Canonical SMILES C1CC(C(C1)O)C(=O)O

Introduction

Structural and Stereochemical Identity

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, (1S,2S)-2-hydroxy-1-cyclopentanecarboxylic acid, reflects its bicyclic structure and stereochemistry. The molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol (calculated from atomic masses: C₆H₁₀O₃ = 6×12.01 + 10×1.008 + 3×16.00). The (1S,2S) configuration denotes the spatial arrangement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the cyclopentane ring, which is critical for its biological and chemical behavior .

Stereochemical Analysis

The compound’s stereochemistry is confirmed by its ethyl ester derivative, (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester, which has been characterized via spectroscopic methods. The ester’s InChIKey (IIFIGGNBUOZGAB-RQJHMYQMSA-N) and specific rotation data indicate that the hydroxyl and ester groups occupy trans positions on the cyclopentane ring . This spatial arrangement influences the parent acid’s reactivity, as steric and electronic effects modulate nucleophilic and electrophilic interactions.

Synthesis and Production Methods

Hydrolysis of Ethyl Ester Precursor

A primary synthesis route involves the hydrolysis of (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester (C₈H₁₄O₃, MW 158.2 g/mol) . Under acidic or basic conditions, the ethyl ester group (-COOEt) is cleaved to yield the carboxylic acid (-COOH). For example:

  • Acidic hydrolysis: Treatment with HCl in aqueous ethanol at reflux.

  • Basic hydrolysis: Reaction with NaOH in water, followed by acidification to protonate the carboxylate.

This method preserves the compound’s stereochemical integrity, as the reaction conditions avoid racemization at the chiral centers .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular FormulaC₆H₁₀O₃Calculated
Molecular Weight130.14 g/molCalculated
Boiling Point (BP)Not reported-
Melting Point (MP)Not reported-
SolubilityLikely polar solvents (e.g., water, ethanol)Inferred

Stability and Reactivity

  • Thermal Stability: Cyclopentane derivatives generally exhibit moderate thermal stability, with decomposition temperatures >150°C .

  • Chemical Reactivity:

    • The carboxylic acid can undergo esterification, amidation, or salt formation.

    • The hydroxyl group participates in oxidation (to ketones) or protection (e.g., silylation) .

Applications in Organic Synthesis and Drug Development

Chiral Building Block

The compound’s rigid bicyclic structure and stereochemistry make it valuable in asymmetric synthesis. For example:

  • Peptidomimetics: Incorporation into peptide backbones to enhance metabolic stability .

  • Macrocyclic Compounds: As a precursor in the synthesis of protease inhibitors, as seen in patent KR20130034012A .

Comparative Analysis with Related Compounds

Ethyl Ester vs. Carboxylic Acid

PropertyEthyl Ester Carboxylic Acid
Molecular FormulaC₈H₁₄O₃C₆H₁₀O₃
Molecular Weight158.2 g/mol130.14 g/mol
Functional Groups-COOEt, -OH-COOH, -OH
SolubilityLess polar (soluble in EtOAc)More polar (soluble in H₂O)

Stereoisomeric Variants

Enantiomers (e.g., (1R,2R)-isomer) or diastereomers (e.g., (1S,2R)-isomer) exhibit distinct physicochemical and biological profiles. For instance, the (1R,2S)-ethyl ester derivative shows specific optical rotation values critical for chiral separations .

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